1,3-Dioxolo[4,5-F]benzothiazol-6-amine
CAS No.: 50850-94-7
Cat. No.: VC2330585
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Dioxolo[4,5-F]benzothiazol-6-amine - 50850-94-7](/images/structure/VC2330585.png)
Specification
CAS No. | 50850-94-7 |
---|---|
Molecular Formula | C8H6N2O2S |
Molecular Weight | 194.21 g/mol |
IUPAC Name | [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Standard InChI | InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10) |
Standard InChI Key | GAIRHYOGMGDIGP-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C3C(=C2)N=C(S3)N |
Canonical SMILES | C1OC2=C(O1)C=C3C(=C2)N=C(S3)N |
Introduction
Chemical Properties and Structural Characteristics
Identification and Nomenclature
1,3-Dioxolo[4,5-F]benzothiazol-6-amine is identified by several names and numerical identifiers, as shown in Table 1.
Table 1: Chemical Identifiers of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine
Property | Value |
---|---|
CAS Number | 50850-94-7 |
Molecular Formula | C₈H₆N₂O₂S |
Molecular Weight | 194.21 g/mol |
European Community (EC) Number | 853-782-8 |
DSSTox Substance ID | DTXSID90365978 |
Wikidata | Q82151022 |
The compound is also known by several synonyms including:
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2-Amino-6H-1,3-dioxolo[4,5-f]benzothiazole
- Dioxolo[4′,5′:4,5]benzo[1,2-d]thiazol-6-amine
- Dioxolo[4,5-f] benzothiazol-6-amine -
4,6-Dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraen-11-amine
Structural Features
The molecular structure of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine is represented by the following identifiers:
Table 2: Structural Identifiers
Identifier | Value |
---|---|
Standard InChI | InChI=1S/C8H6N2O2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2,(H2,9,10) |
Standard InChIKey | GAIRHYOGMGDIGP-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C3C(=C2)N=C(S3)N |
The compound features a benzothiazole scaffold fused with a dioxole ring. The benzothiazole portion consists of a benzene ring fused to a thiazole ring, while the dioxole group forms a five-membered ring with two oxygen atoms. The amine group (-NH₂) is attached to the thiazole ring at the 6-position, contributing to the compound's basicity and potential for hydrogen bonding interactions .
Physical and Chemical Properties
The physical state of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine at standard conditions is typically described as a solid. Its chemical properties are influenced by the following structural elements:
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The presence of the amine group confers basic properties and provides a site for nucleophilic reactions.
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The heterocyclic structure contributes to the compound's stability and aromaticity.
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The dioxole ring introduces additional reactivity patterns and may influence the electronic distribution across the molecule.
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The compound may exhibit fluorescence or other photophysical properties, which can be exploited in imaging or sensing applications .
Biological Activity and Applications
Pharmaceutical Applications
The unique structure of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine makes it a valuable scaffold for further exploration in pharmaceutical research. The presence of the amine group provides a versatile site for derivatization, enabling the creation of a library of compounds with potentially diverse biological activities.
Table 3: Potential Pharmaceutical Applications Based on Benzothiazole Research
Application | Mechanism | Research Status |
---|---|---|
Antibacterial agents | Inhibition of bacterial enzymes (e.g., E. coli MurB) | Research ongoing |
Antifungal agents | Inhibition of 14-lanosterol demethylase | Research ongoing |
Anticancer compounds | Multiple potential mechanisms | Investigational |
Neurological disorders | Interaction with specific receptors | Exploratory research |
Material Science Applications
The potential fluorescence properties of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine suggest applications in:
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Fluorescent probes for biological imaging
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Sensors for detecting specific analytes
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Components in optoelectronic devices
Related Compounds and Derivatives
Several derivatives of 1,3-Dioxolo[4,5-F]benzothiazol-6-amine have been synthesized and studied for various applications. These include:
N-Substituted Derivatives
Numerous N-substituted derivatives have been reported, including:
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N-( dioxolo[4,5-f] benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide (CAS: 900000-82-0)
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N-(pyridin-3-ylmethyl) dioxolo[4,5-f] benzothiazol-6-amine (CAS: 1105194-77-1)
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N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]- dioxolo[4,5-f] benzothiazol-6-amine (CAS: 862976-80-5)
Comparison with Other Benzothiazole Derivatives
For context, it is worth comparing 1,3-Dioxolo[4,5-F]benzothiazol-6-amine with the simpler 1,3-Benzothiazol-5-amine (CAS: 1123-93-9). This related compound lacks the dioxole ring but shares the basic benzothiazole-amine structural motif. Synthesis methods for 1,3-Benzothiazol-5-amine include:
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Reduction of 5-nitro-1,3-benzothiazole using tin (II) chloride dihydrate in 2-propanol, yielding 52%
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Catalytic hydrogenation using palladium on carbon in methanol/THF mixtures
Future Research Directions
Future research on 1,3-Dioxolo[4,5-F]benzothiazol-6-amine could focus on:
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Detailed structure-activity relationship studies to optimize biological activities
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Development of more efficient and scalable synthesis methods
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Exploration of novel derivatives with enhanced properties
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Investigation of specific mechanisms of action in biological systems
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Applications in material science, particularly exploiting potential fluorescence properties
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